2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone is a heterocyclic compound featuring a benzoxazole core linked via a sulfanyl (-S-) group to an ethanone moiety, which is further substituted with a furan ring bearing a 4-nitrophenyl group. This structural architecture confers unique physicochemical and biological properties. The compound has garnered attention for its anti-fungal activity, particularly against Candida albicans (MIC = 16 µg/mL), attributed to its pleiotropic action on fungal membranes, including sterol biosynthesis disruption and mitochondrial respiration inhibition .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c22-15(11-27-19-20-14-3-1-2-4-17(14)26-19)18-10-9-16(25-18)12-5-7-13(8-6-12)21(23)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQNJFZVOVHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone is a synthetic organic compound that integrates a benzoxazole moiety with a nitrophenyl group and a sulfanyl linkage. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazole Ring : Achieved through the cyclization of o-aminophenol with carboxylic acid derivatives.
- Introduction of the Sulfanyl Group : The benzoxazole ring is reacted with thiol compounds to introduce the sulfanyl group.
- Attachment of the Nitrophenyl Group : This is accomplished via nucleophilic substitution reactions with nitrophenyl derivatives.
The biological activity of this compound may be attributed to its ability to:
- Inhibit Bacterial Growth : By interfering with essential bacterial enzymes or cell wall synthesis.
- Induce Apoptosis in Cancer Cells : Through targeting specific signaling pathways or proteins involved in cell survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for active compounds are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 50 |
| Compound 2 | Escherichia coli | 25 |
| Compound 3 | Pichia pastoris | 30 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. Notably, some derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like doxorubicin.
Case Studies
- Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of several benzoxazole derivatives, finding that those with electron-donating groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation highlighted that certain benzoxazole derivatives significantly inhibited cell proliferation in human glioblastoma cells, suggesting potential for therapeutic use in cancer treatment .
Comparison with Similar Compounds
To contextualize the properties of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone, a comparative analysis with structurally analogous compounds is provided below:
Key Observations :
Heterocycle Impact: Benzoxazole derivatives (e.g., 5d, 5i) exhibit pronounced anti-fungal activity compared to benzothiazole analogs, likely due to enhanced electron-withdrawing effects and membrane interaction capabilities .
Substituent Effects: Electron-withdrawing groups (e.g., 4-nitro, bromo, trichloro) improve anti-fungal potency by increasing electrophilicity and membrane permeability. For instance, 5d (4-bromo) and 5i (trichloro) show MIC = 16 µg/mL against Candida spp., whereas phenyl-substituted 6a has lower efficacy (%R = 88.0 vs. 100 for 5d) .
Synthetic Utility: Benzothiazole sulfanyl ethanones (e.g., ) serve as intermediates in Michael and Knoevenagel reactions, whereas benzoxazole analogs are more specialized for bioactive applications .
Mechanism of Action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
